molecular formula C13H12N4O3S2 B2388837 2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one CAS No. 450346-50-6

2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one

Cat. No.: B2388837
CAS No.: 450346-50-6
M. Wt: 336.38
InChI Key: FJRGATOENVJHSW-UHFFFAOYSA-N
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Description

2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is a complex heterocyclic compound that features a unique structure combining a thiadiazole ring with a diazepine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one typically involves multi-step reactions. One common approach is the reaction of 1,3,4-thiadiazole derivatives with appropriate diazepine precursors under controlled conditions. The use of microwave-assisted multi-component reactions has been reported to be effective in synthesizing similar compounds .

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions and the use of ionic liquids, can be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amino derivatives .

Scientific Research Applications

2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.

    Diazepine Derivatives: These compounds share the diazepine ring and are known for their pharmacological properties.

Uniqueness

2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is unique due to its combined structure of thiadiazole and diazepine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c18-11-2-1-7-16-12(14-11)22-13(15-16)21-8-9-3-5-10(6-4-9)17(19)20/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRGATOENVJHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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